3-(2,3-Difluorophenyl)-3-oxopropanenitrile

Organic Synthesis Process Chemistry β-Ketonitrile Building Blocks

Researchers requiring a specific vicinal 2,3-difluorophenyl substitution pattern for regioselective cyclocondensations often face supply inconsistency with generic isomers. This β-ketonitrile provides a reliable solution. - Enables predictable reactivity in Gewald reactions, Knorr pyrazole synthesis, and cyanoacetylation. - The non-replicable electronic environment of the 2,3-difluoro arrangement ensures correct regiochemical outcomes. - Supplied with consistent purity to support reproducible yields in pharmaceutical building block synthesis.

Molecular Formula C9H5F2NO
Molecular Weight 181.14 g/mol
CAS No. 267880-87-5
Cat. No. B157245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,3-Difluorophenyl)-3-oxopropanenitrile
CAS267880-87-5
Synonyms2,3-Difluoro-β-oxobenzenepropanenitrile;  3-(2,3-Difluorophenyl)-3-oxopropanenitrile
Molecular FormulaC9H5F2NO
Molecular Weight181.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)F)C(=O)CC#N
InChIInChI=1S/C9H5F2NO/c10-7-3-1-2-6(9(7)11)8(13)4-5-12/h1-3H,4H2
InChIKeyFVLXLORMUYGZQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,3-Difluorophenyl)-3-oxopropanenitrile (CAS 267880-87-5): Specifications & Classification


3-(2,3-Difluorophenyl)-3-oxopropanenitrile, also known as 2,3-Difluorobenzoylacetonitrile, is a β-ketonitrile building block with molecular formula C9H5F2NO and molecular weight 181.14 g/mol. This compound features a difluorophenyl ring with vicinal fluorine substitution at the 2- and 3-positions, an electron-withdrawing carbonyl group, and a reactive nitrile moiety. It is commonly supplied at ≥95% purity for research and development applications [1]. The compound serves as a versatile intermediate in the synthesis of kinase inhibitors, heterocyclic scaffolds, and other pharmaceutical building blocks [2].

3-(2,3-Difluorophenyl)-3-oxopropanenitrile: Analog Substitution Caveats


β-Ketonitriles with varying fluorophenyl substitution patterns exhibit markedly divergent reactivity, regioselectivity, and physicochemical properties. The vicinal 2,3-difluoro arrangement in 3-(2,3-Difluorophenyl)-3-oxopropanenitrile creates a unique electronic environment and dipole moment that cannot be replicated by 2,4-difluoro, 3,5-difluoro, or mono-fluoro analogs [1]. Substituting a different isomer or a mono-fluorinated analog may lead to altered reaction yields, different regiochemical outcomes in cyclocondensation reactions, or changes in the pharmacokinetic profile of downstream drug candidates. The specific substitution pattern directly impacts the compound's performance in key transformations, including the Gewald reaction, Knorr pyrazole synthesis, and cyanoacetylation .

3-(2,3-Difluorophenyl)-3-oxopropanenitrile: Comparative Evidence vs. Analogs


Synthesis Yield: 2-Fluoro and 4-Fluoro Analogs

In the preparation of 3-(2,3-difluorophenyl)-3-oxopropanenitrile via reaction of methyl 2,3-difluorobenzoate with acetonitrile and n-butyllithium, a yield of 63% is achieved . This is notably lower than the 92% yield reported for the 2-fluoro analog and the 86% yield reported for the 4-fluoro analog under comparable conditions . The reduced yield is attributed to the unique steric and electronic effects of vicinal fluorine atoms, which influence the nucleophilic attack step. This yield difference informs procurement decisions for process chemists optimizing large-scale routes.

Organic Synthesis Process Chemistry β-Ketonitrile Building Blocks

LogP and Boiling Point vs. Mono-Fluoro Analogs

3-(2,3-Difluorophenyl)-3-oxopropanenitrile exhibits a computed XLogP3-AA of 1.7 and a boiling point of 306.7°C at 760 mmHg [1]. In contrast, the mono-fluorinated analog 3-(2-fluorophenyl)-3-oxopropanenitrile has a lower molecular weight (163.15 g/mol) and different lipophilicity profile [2]. The 3,5-difluoro isomer shows a melting point of 102-105°C, while the 2,3-difluoro isomer is typically supplied as a solid with different thermal properties . These variations in LogP and thermal stability directly affect chromatographic behavior, formulation characteristics, and the pharmacokinetic properties of derived drug candidates.

Medicinal Chemistry ADME Physicochemical Properties

Vicinal Fluorine Regioselectivity in Cyclocondensations

3-(2,3-Difluorophenyl)-3-oxopropanenitrile is employed as a key reactant in the preparation of benzoxazoyl amino cyanopyrimidines, which act as negative allosteric mGlu5 modulators [1]. The vicinal 2,3-difluoro substitution pattern imparts a specific dipole moment and electronic distribution that influences the regioselectivity of subsequent cyclocondensation steps. While direct yield comparisons for this specific transformation are limited, the use of the 2,3-difluoro analog in kinase inhibitor scaffolds is documented in patents (e.g., US20060046999A1) for monocyclic aroylpyridinones targeting COPD [2]. In contrast, the 3,5-difluoro analog is specifically cited for thienopyrimidone TRPA1 inhibitor synthesis, and the 4-fluoro analog is a key intermediate for the antipsychotic Blonanserin [3].

Heterocyclic Chemistry Kinase Inhibitors Gewald Reaction

Synthetic Route Scalability Benchmark

The reported synthesis of 3-(2,3-difluorophenyl)-3-oxopropanenitrile using n-butyllithium and acetonitrile with methyl 2,3-difluorobenzoate achieves a 63% yield under inert atmosphere at -78°C . This yield serves as a benchmark for process chemists evaluating different synthetic routes. The 3,5-difluoro analog can be synthesized via an alternative route using trimethylsilyl cyanide and 1,3-difluoro-5-iodobenzene with molybdenum hexacarbonyl, achieving approximately 60% yield . The 2,3-difluoro compound's yield is comparable but may benefit from more straightforward starting material availability. This data allows for direct cost-benefit analysis when selecting a β-ketonitrile building block for multi-kilogram campaigns.

Process Chemistry Scale-up Synthetic Methodology

H-Bond Acceptor & Topological Polar Surface Area

3-(2,3-Difluorophenyl)-3-oxopropanenitrile has a computed hydrogen bond acceptor count of 4 and a topological polar surface area (TPSA) of 40.9 Ų [1]. These values differ from the 2-fluoro analog, which has a hydrogen bond acceptor count of 3 (due to one fewer fluorine) and a lower TPSA [2]. The additional H-bond acceptor and higher TPSA may reduce passive membrane permeability relative to the mono-fluoro analog, but could enhance aqueous solubility. This trade-off is critical for medicinal chemists optimizing lead compounds for oral bioavailability or CNS penetration.

Medicinal Chemistry Drug Design ADME Prediction

3-(2,3-Difluorophenyl)-3-oxopropanenitrile: Procurement & Application Scenarios


Kinase Inhibitor Scaffold Synthesis

This application scenario is based on the evidence from Section 3, Evidence Item 3, which highlights the compound's role in kinase inhibitor synthesis [1][2].

Heterocycle Synthesis via Gewald & Knorr Reactions

This application scenario is based on the evidence from Section 3, Evidence Item 3, which discusses heterocycle synthesis [1].

Process Route Scouting & Cost-Benefit Analysis

This application scenario is based on the evidence from Section 3, Evidence Items 1 and 4, which provide yield data [1][2].

ADME Optimization for Lead Series

This application scenario is based on the evidence from Section 3, Evidence Items 2 and 5, which provide physicochemical data [1].

Technical Documentation Hub

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